molecular formula C45H72O13 B561191 Oligomycin E CAS No. 110231-34-0

Oligomycin E

Cat. No.: B561191
CAS No.: 110231-34-0
M. Wt: 821.0 g/mol
InChI Key: UWEZMQMMPORRMH-BOCHHXLBSA-N
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Description

Oligomycin E is a minor metabolite of the oligomycin complex produced by several species of Streptomyces. It exhibits relatively weak antifungal activity compared to other oligomycins, yet is active against Gram-positive bacteria and demonstrates strong antitumor activity against HeLa cells (IC50 = 14 ng/ml).
Oligomycin A, 26-hydroxy-28-oxo- is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.

Mechanism of Action

Target of Action

The primary target of Oligomycin E is the ATP synthase , specifically the F0 subunit . ATP synthase is an enzyme that plays a crucial role in energy production within cells, facilitating the synthesis of ATP (adenosine triphosphate) from ADP (adenosine diphosphate) and inorganic phosphate .

Mode of Action

This compound inhibits ATP synthase by blocking its proton channel (F0 subunit) . This action prevents the oxidative phosphorylation of ADP to ATP, which is necessary for energy production within cells . The inhibition of ATP synthesis by this compound significantly reduces electron flow through the electron transport chain .

Biochemical Pathways

The inhibition of ATP synthase by this compound impacts the oxidative phosphorylation pathway . This pathway is responsible for the majority of ATP production within cells. By blocking ATP synthase, this compound disrupts this pathway, leading to a decrease in ATP production .

Pharmacokinetics

It’s known that the compound exhibitstoxic effects on mitochondria and ATP synthase , limiting its clinical use . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of ATP synthesis by this compound leads to a significant reduction in energy production within cells . This can have various effects, including inducing apoptosis in a variety of cell types . It’s also been found to exhibit strong antitumor activity against HeLa cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other compounds that affect the same or related pathways . Additionally, the compound’s stability may be influenced by factors such as pH and temperature. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Oligomycin E plays a significant role in biochemical reactions by inhibiting ATP synthase, specifically the F_O subunit of the enzyme. This inhibition prevents the synthesis of ATP, the primary energy currency of the cell, by blocking the proton channel necessary for oxidative phosphorylation. The interaction between this compound and ATP synthase involves binding to the subunit c10 ring of the enzyme, making contact with neighboring molecules and forming hydrogen bonds with essential residues . This interaction is primarily hydrophobic, contributing to the compound’s inhibitory effect on ATP synthesis.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting ATP synthase, it disrupts the production of ATP, leading to a decrease in cellular energy levels. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This shift is accompanied by changes in the expression of genes involved in metabolic pathways and an increase in glycolytic activity to compensate for the loss of ATP production through oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP synthase enzyme, specifically the F_O subunit. This binding blocks the proton channel, preventing the flow of protons necessary for the synthesis of ATP from ADP and inorganic phosphate . The high-resolution crystal structure of this compound bound to the subunit c10 ring of ATP synthase reveals that the compound makes contact with two neighboring molecules at a position that explains its inhibitory effect on ATP synthesis . The carboxyl side chain of Glu59, essential for proton translocation, forms a hydrogen bond with this compound via a bridging water molecule, further stabilizing the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound can induce a transient activation of AMP-activated protein kinase (AMPK) in response to the inhibition of oxidative phosphorylation . This activation is typically short-lived, with cells adapting to the inhibition by increasing glycolytic activity to maintain ATP levels. Over longer periods, this compound can lead to sustained changes in cellular metabolism, including increased glycolysis and alterations in mitochondrial function . The stability and degradation of this compound in laboratory settings are also important factors to consider, as they can influence the compound’s long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit ATP synthase without causing significant toxicity. At higher doses, this compound can induce oxidative stress and inflammation, particularly in tissues with high metabolic activity, such as the liver and muscles . In rat models, intra-articular administration of this compound has been shown to induce an inflammatory response in the knee joint, characterized by increased production of reactive oxygen species (ROS) and upregulation of inflammatory markers . These effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of ATP synthase. This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in glycolytic activity . The compound also affects the balance of metabolic fluxes, with cells shifting their energy production from oxidative phosphorylation to glycolysis to compensate for the loss of ATP synthesis . Additionally, this compound can influence the levels of various metabolites, including lactate and pyruvate, as cells adapt to the inhibition of mitochondrial ATP production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its hydrophobic nature. The compound can accumulate in the mitochondrial membrane, where it exerts its inhibitory effects on ATP synthase . The distribution of this compound within cells is influenced by its interaction with mitochondrial proteins and its ability to bind to specific sites on the ATP synthase enzyme . This localization is critical for the compound’s function, as it ensures that this compound can effectively inhibit ATP synthesis at the site of energy production.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it targets the ATP synthase enzyme. The compound’s hydrophobic nature allows it to integrate into the mitochondrial membrane, where it binds to the subunit c10 ring of ATP synthase . This subcellular localization is essential for this compound’s inhibitory effects, as it ensures that the compound can directly interact with the proton channel of ATP synthase and block ATP production . The specific targeting of this compound to the mitochondria is facilitated by its chemical properties and its ability to form stable interactions with mitochondrial proteins.

Properties

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28R,29R)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,37+,39+,40-,42+,43+,44+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEZMQMMPORRMH-BOCHHXLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)(C)O)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110231-34-0
Record name Oligomycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLIGOMYCIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP57Q9V95Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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